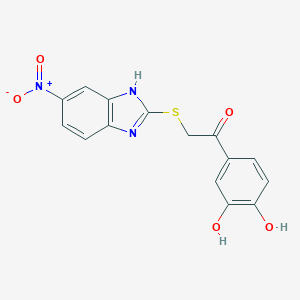![molecular formula C20H16N2O4S B504927 N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B504927.png)
N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a benzodioxine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 4-aminobenzoyl chloride to form the intermediate N-(4-aminophenyl)thiophene-2-carboxamide. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups may produce corresponding alcohols or amines.
Scientific Research Applications
N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene sulfone share structural similarities.
Benzodioxine Derivatives: Compounds such as 1,4-benzodioxine-6-carboxylic acid and its derivatives.
Uniqueness
N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is unique due to its combination of a thiophene ring and a benzodioxine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16N2O4S |
|---|---|
Molecular Weight |
380.4g/mol |
IUPAC Name |
N-[4-(thiophene-2-carbonylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C20H16N2O4S/c23-19(13-3-8-16-17(12-13)26-10-9-25-16)21-14-4-6-15(7-5-14)22-20(24)18-2-1-11-27-18/h1-8,11-12H,9-10H2,(H,21,23)(H,22,24) |
InChI Key |
DNPVOZDMEUTAAE-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B504852.png)
![2,3-Bis[(phenylthio)methyl]quinoxaline](/img/structure/B504854.png)
![6-Nitro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B504855.png)
![N-phenyl-N-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylamine](/img/structure/B504858.png)
![2-{4-Nitrophenyl}imidazo[1,2-a]pyridin-8-ol](/img/structure/B504860.png)
![2-(4-Chlorophenyl)-8-[(2,6-dichlorobenzyl)oxy]imidazo[1,2-a]pyridine](/img/structure/B504861.png)
![2-{4-Nitrophenyl}imidazo[1,2-a]pyridin-8-yl benzoate](/img/structure/B504862.png)
![1-(2-propynyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-benzimidazole](/img/structure/B504863.png)

![1-(4-chlorophenyl)-2-(2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone](/img/structure/B504866.png)
![1-methyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B504867.png)
